Cas no 1315367-39-5 (6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride)
6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride
- 6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
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- Inchi: 1S/C10H12ClN.ClH/c1-7-5-9(11)6-8-3-2-4-12-10(7)8;/h5-6,12H,2-4H2,1H3;1H
- InChI Key: CAFJIVNYEONGSY-UHFFFAOYSA-N
- SMILES: CC1C=C(Cl)C=C2CCCNC=12.Cl
Experimental Properties
- Color/Form: NA
- Flash Point: 198.3±25.9 °C
6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C373400-10mg |
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride |
1315367-39-5 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C373400-50mg |
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride |
1315367-39-5 | 50mg |
$ 185.00 | 2022-04-01 | ||
| TRC | C373400-100mg |
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride |
1315367-39-5 | 100mg |
$ 275.00 | 2022-04-01 | ||
| Chemenu | CM406892-250mg |
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride |
1315367-39-5 | 95%+ | 250mg |
$1188 | 2024-08-02 | |
| Chemenu | CM406892-500mg |
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride |
1315367-39-5 | 95%+ | 500mg |
$1872 | 2024-08-02 | |
| Chemenu | CM406892-1g |
6-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride |
1315367-39-5 | 95%+ | 1g |
$2400 | 2024-08-02 | |
| Enamine | EN300-80217-0.05g |
6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride |
1315367-39-5 | 95% | 0.05g |
$186.0 | 2024-05-21 | |
| Enamine | EN300-80217-0.1g |
6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride |
1315367-39-5 | 95% | 0.1g |
$277.0 | 2024-05-21 | |
| Enamine | EN300-80217-0.25g |
6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride |
1315367-39-5 | 95% | 0.25g |
$396.0 | 2024-05-21 | |
| Enamine | EN300-80217-0.5g |
6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride |
1315367-39-5 | 95% | 0.5g |
$624.0 | 2024-05-21 |
6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
6-Chloro-8-Methyl-1,2,3,4-Tetrahydroquinoline Hydrochloride: A Comprehensive Overview
6-Chloro-8-Methyl-1,2,3,4-Tetrahydroquinoline Hydrochloride, with the CAS number 1315367-39-5, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of tetrahydroquinolines, which are known for their structural versatility and potential bioactivity. The presence of chlorine and methyl substituents at specific positions on the molecule introduces unique chemical properties and functional groups that make it a subject of interest for researchers.
The structural elucidation of 6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride reveals a bicyclic framework with a quinoline skeleton. The quinoline moiety is a heterocyclic aromatic system consisting of a benzene ring fused to a pyridine ring. In this compound, the tetrahydro portion indicates that the pyridine ring has been partially hydrogenated, resulting in a saturated six-membered ring. The substitution pattern—chlorine at position 6 and methyl at position 8—plays a crucial role in determining the compound's chemical reactivity and biological activity.
Recent studies have explored the synthesis of 6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven to be highly efficient in constructing complex aromatic systems. These reactions not only facilitate the formation of the desired product but also allow for precise control over the substitution pattern. Additionally, researchers have investigated the stereochemistry of this compound, revealing that the configuration at specific stereocenters significantly influences its pharmacokinetic properties.
The pharmacological profile of 6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has been extensively studied in recent years. Preclinical studies indicate that this compound exhibits potent anti-inflammatory and antioxidant activities. Its ability to modulate key inflammatory pathways makes it a promising candidate for therapeutic applications in conditions such as arthritis and neurodegenerative diseases. Furthermore, preliminary data suggest that this compound may possess anti-cancer properties by targeting specific oncogenic signaling pathways.
In terms of application development, 6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has shown potential as a lead compound in drug discovery programs. Its unique combination of chemical stability and bioavailability makes it an attractive scaffold for further structural modifications. Researchers are actively exploring its use as a template for designing novel therapeutic agents with enhanced efficacy and reduced side effects.
The synthesis and characterization of 6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride have been documented in several peer-reviewed journals. These studies highlight the importance of understanding the relationship between molecular structure and biological activity. By leveraging advanced analytical techniques such as NMR spectroscopy and mass spectrometry, scientists can gain deeper insights into the compound's properties and optimize its performance for various applications.
In conclusion, 6-chloro-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, with its distinctive chemical features and promising biological profile, represents a valuable addition to the arsenal of compounds being explored for therapeutic purposes.
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